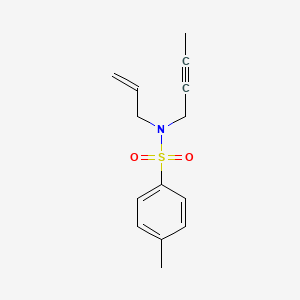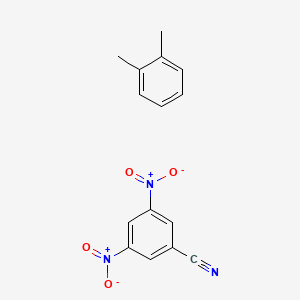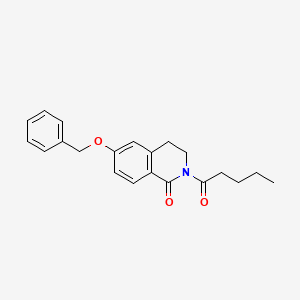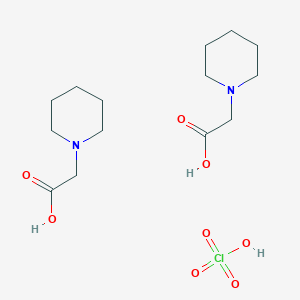
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- is a complex organic compound that belongs to the class of heterocyclic amines This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the hydrogenation of pyridine. This process can be carried out using various catalysts such as molybdenum disulfide. The reaction is as follows:
C5H5N+3H2→C5H10NH
Alternatively, pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of piperidine and its derivatives often involves large-scale hydrogenation processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The use of high-pressure hydrogenation and advanced catalytic systems ensures efficient production of piperidine derivatives .
化学反应分析
Types of Reactions
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperidine derivatives can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .
科学研究应用
Piperidine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurological function .
相似化合物的比较
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally related to piperidine.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications
Uniqueness
Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)- is unique due to the presence of the methylsulfonyl and pyrrolidinylphosphinyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for various applications in research and industry .
属性
CAS 编号 |
141931-14-8 |
|---|---|
分子式 |
C10H21N2O3PS |
分子量 |
280.33 g/mol |
IUPAC 名称 |
1-[methylsulfonyl(pyrrolidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C10H21N2O3PS/c1-17(14,15)16(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3 |
InChI 键 |
ALCZGBRJRBCMOL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)P(=O)(N1CCCCC1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)



![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)

![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)



![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)
